molecular formula C15H21NO2 B294899 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester

4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester

Cat. No. B294899
M. Wt: 247.33 g/mol
InChI Key: QPYGUEXPHAAOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol.

Scientific Research Applications

4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various scientific research applications. It is used as a reagent in the synthesis of various pharmaceutical compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it is used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and can ultimately lead to the desired effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester in lab experiments is its versatility. It can be used in a variety of experiments due to its ability to inhibit various enzymes and proteins. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.

Future Directions

There are several future directions for research involving 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to explore its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research can be done to explore its potential use as an antioxidant and its ability to protect against oxidative stress. Finally, research can be done to optimize the synthesis and purification methods for this compound to make it more efficient and cost-effective.
In conclusion, 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a versatile and useful compound in scientific research. Its various applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound to study and explore further.

Synthesis Methods

The synthesis of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolidin-1-yl-ethanol in the presence of a base such as triethylamine. The final step involves the purification of the product through recrystallization.

properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate

InChI

InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

QPYGUEXPHAAOCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2

Origin of Product

United States

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